molecular formula C13H8N6 B1683209 托吡罗昔他 CAS No. 577778-58-6

托吡罗昔他

货号: B1683209
CAS 编号: 577778-58-6
分子量: 248.24 g/mol
InChI 键: UBVZQGOVTLIHLH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

托吡酯在科学研究中有几个应用,特别是在化学、生物学、医学和工业领域:

安全和危害

The overall incidence rate of adverse drug reactions to topiroxostat was 67.8%; on the final visit, the rate of adverse drug reactions was 66.7% with 120 mg/day, 72.2% with 160 mg/day, 53.8% with ≥ 200 mg/day, and 100% with the other dosages .

未来方向

Topiroxostat has a safety profile similar to allopurinol and febuxostat, and potentially offers cardiovascular and renal benefits. In the future, we expect that topiroxostat could be a viable alternative to allopurinol and febuxostat .

生化分析

Biochemical Properties

Topiroxostat plays a significant role in biochemical reactions by inhibiting xanthine oxidase, or xanthine oxidoreductase (XOR), which regulates purine metabolism . This inhibition results in an efficacious reduction of serum urate levels .

Cellular Effects

Topiroxostat influences cell function by reducing the synthesis of uric acid . This reduction in uric acid concentration leads to a decrease in the concentration of insoluble urates and uric acid in tissues, plasma, and urine .

Molecular Mechanism

Topiroxostat exerts its effects at the molecular level by competitively inhibiting xanthine oxidase in a selective and time-dependent manner . This inhibition disrupts the normal purine metabolism regulated by xanthine oxidase, leading to a decrease in serum urate levels .

Temporal Effects in Laboratory Settings

In a 52-week study, plasma concentrations of topiroxostat did not increase, indicating the stability of the compound . The concentrations of the metabolites of topiroxostat (N1-glucuronide and N2-glucuronide) slightly increased at the 0-h point on week 4 and remained at similar levels for 52 weeks .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, topiroxostat has been shown to effectively reduce serum uric acid concentrations in patients receiving hemodialysis .

Metabolic Pathways

Topiroxostat is involved in purine metabolism, where it inhibits the enzyme xanthine oxidase . This inhibition disrupts the normal metabolic pathways, leading to a decrease in serum urate levels .

Transport and Distribution

The clearances of topiroxostat and its metabolites by a dialyzer were measured, indicating how the product is transported and distributed within the body .

Subcellular Localization

While specific subcellular localization of topiroxostat is not mentioned in the available literature, it is known that topiroxostat and its metabolites are unaffected by renal complications . This suggests that topiroxostat may be effective in patients with chronic kidney diseases .

准备方法

托吡酯的制备涉及多种合成路线和反应条件。 其中一种方法包括以下步骤 :

    2-氯-4-氰基吡啶的制备: 该步骤以 4-氰基吡啶为起始原料,在氯过氧化物的作用下,使用次氯酸钠作为氯源。

    氯三唑化合物的形成: 2-氯-4-氰基吡啶在甲醇钠作为碱存在的情况下与异烟酰肼反应。

    托吡酯的合成: 然后将氯三唑化合物在异丙基氯化镁存在的情况下与二甲基丙二腈反应,得到托吡酯。

这种方法不需要剧毒化学试剂,并使用酶催化,使反应条件温和,工艺更加环保 .

属性

IUPAC Name

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVZQGOVTLIHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206462
Record name Topiroxostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Uric acid synthesis depends on the action of xanthine oxidase activity in the conversion of hypoxanthine to xanthine, followed by the conversion of xanthine to uric acid. Xanthine oxidase consists of a molybdenum ion as cofactor in the active center that has different redox states upon substrate binding. When a substrate such as hypoxanthine or xanthine binds, xanthine oxidase hydroxylates it and molybdenum ion is reduced from hexavalent, Mo(VI), to tetravalent form, Mo(IV). Molybdenum ion is reoxidized into hexavalent state once the hydroxylated substrate, xanthine or uric acid, dissociates from the active site. Topiroxostat is shown to interact with multiple amino acid residues of the solvent channel and additionally forms a reaction intermediate by covalent binding with molybdenum (IV) ion via an oxygen atom. It also forms hydrogen bonds with molybdenum (VI) ion, suggesting that it has multiple inhibition modes to xanthine oxidase. Enhanced binding interactions to xanthine oxidase achieves delayed dissociation of topiroxostat from the enzyme. 2-hydroxy-topiroxostat, the metabolite formed by primary hydroxylation of topiroxostat by xanthine oxidase, also causes time and concentration-dependent inhibition of the enzyme. Topiroxostat is shown to inhibit ATP-binding cassette transporter G2 (ABCG2) in vitro, which is a membrane protein responsible for recovering uric acid in the kidneys and secreting uric acid from the intestines.
Record name Topiroxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

577778-58-6
Record name Topiroxostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577778-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topiroxostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577778586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topiroxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Topiroxostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOPIROXOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J877412JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Water (82 mL), 2-butanol (8.2 mL), and phosphoric acid (4.00 g) were added to 4-pyridinecarboxylic acid N′-(2-cyanopyridine-4-carbonimidoyl)hydrazide (4) (9.25 g), and the mixture was stirred at 80° C. for 8 hours. The reaction mixture was cooled to room temperature, and precipitated crystals were recovered through filtration. The crystals were washed with a water-2-butanol (10:1) mixture (92.5 mL). The thus-washed crystal were dried at 80° C. for 13 hours under reduced pressure, to thereby yield 7.89 g of 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (1).
Name
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
4-pyridinecarboxylic acid N′-(2-cyanopyridine-4-carbonimidoyl)hydrazide
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Topiroxostat
Reactant of Route 2
Topiroxostat
Reactant of Route 3
Topiroxostat
Reactant of Route 4
Topiroxostat
Reactant of Route 5
Topiroxostat
Reactant of Route 6
Topiroxostat
Customer
Q & A

A: Topiroxostat is a selective inhibitor of xanthine oxidoreductase (XOR) [, , , , , ]. XOR is an enzyme responsible for the final two steps in the purine degradation pathway, converting hypoxanthine to xanthine and ultimately to uric acid [, ]. By inhibiting XOR, Topiroxostat effectively reduces the production of uric acid [, , , , , ].

ANone: Inhibiting XOR with Topiroxostat leads to several downstream effects:

  • Reduced serum uric acid levels: This is the primary therapeutic effect, beneficial in managing hyperuricemia and gout [, , , , ].
  • Reduced oxidative stress: XOR is a significant source of reactive oxygen species (ROS) [, , , ]. Topiroxostat's inhibition of XOR helps reduce oxidative stress, potentially offering benefits in various conditions like diabetic nephropathy [, , , , ].
  • Potential renoprotective effects: Studies suggest Topiroxostat may protect against kidney damage, potentially through its antioxidant effects and modulation of inflammatory pathways [, , , ].
  • Possible cardiovascular benefits: While still under investigation, some studies suggest that Topiroxostat may improve vascular function and potentially offer benefits in heart failure patients with hyperuricemia [, , , , ].

A: Topiroxostat has the molecular formula C13H8N6O and a molecular weight of 264.24 g/mol [, ].

A: Yes, studies have used various analytical techniques to characterize Topiroxostat, including X-ray powder diffraction, which revealed two solid-state forms: Topiroxostat form II and Topiroxostat monohydrate [].

A: Research suggests that Topiroxostat demonstrates good stability profiles. Various studies have explored different formulations and manufacturing processes to enhance its stability, dissolution, and bioavailability [, , , , ].

A: Topiroxostat is primarily an enzyme inhibitor and does not possess inherent catalytic properties. Its primary function is to block the catalytic activity of XOR [, , ].

A: Yes, density functional theory (DFT) has been employed to understand the electronic and structural properties of Topiroxostat []. This approach helps identify its electrophilic and nucleophilic sites, providing valuable information for future research, including molecular docking studies.

A: While specific SAR studies on Topiroxostat are limited in the provided research, it's known that subtle changes in the structure of XOR inhibitors can significantly influence their potency and selectivity []. Further research exploring different Topiroxostat analogues could provide valuable insights into the relationship between its structure and its pharmacological properties.

ANone: Researchers have developed various formulations to optimize Topiroxostat's therapeutic profile, including:

  • Solid dispersions: These formulations enhance the dissolution rate and bioavailability of Topiroxostat [].
  • Dispersible tablets: These formulations are designed to dissolve rapidly in water, offering improved patient convenience and potentially better absorption [, ].
  • Tablets with specific excipient ratios: Studies investigated different ratios of fillers, disintegrants, adhesives, and lubricants to achieve desired tablet hardness, disintegration time, and dissolution properties, ultimately influencing the drug's bioavailability and stability [, , ].

ANone: Specific information regarding SHE regulations and Topiroxostat is not directly addressed in the provided research.

A: Topiroxostat exhibits rapid absorption, reaching peak plasma concentrations in less than 1.6 hours []. It has a moderate volume of distribution and a half-life ranging from 2.49 to 3.72 hours []. The drug also demonstrates linear pharmacokinetics, meaning that its exposure (Cmax and AUC) increases proportionally with the administered dose [].

A: Topiroxostat's efficacy has been evaluated in various models:* Animal models: Rodent models of myocardial infarction, diabetic nephropathy, and sepsis-induced lung injury are used to evaluate the potential cardioprotective, renoprotective, and anti-inflammatory effects of Topiroxostat [, , , ].* Clinical Trials: Numerous clinical trials (including randomized controlled trials) have been conducted to assess Topiroxostat's safety and efficacy in managing hyperuricemia and gout in humans. These trials provide valuable data on its urate-lowering efficacy, impact on cardiovascular markers, and potential renoprotective effects [, , , , , , , ].

ANone: The provided research does not offer specific details on Topiroxostat resistance mechanisms.

A: While generally well-tolerated, Topiroxostat may cause adverse events, most commonly gout flares, abnormal liver function tests, and skin reactions [, ]. These events are typically mild to moderate in severity.

ANone: The provided research focuses primarily on Topiroxostat's pharmacological properties, clinical efficacy, and safety. It does not offer extensive information on advanced drug delivery systems, specific biomarkers, environmental impact, or other specialized areas.

A: Topiroxostat represents a significant advancement in the treatment of hyperuricemia and gout. Its development was driven by the need for alternative XOR inhibitors with improved safety and efficacy profiles compared to traditional treatments like allopurinol [, , , ].

A: The research on Topiroxostat exemplifies cross-disciplinary collaboration, integrating knowledge and techniques from pharmacology, medicinal chemistry, clinical medicine, and biochemistry to understand its mechanism of action, optimize its formulation, and assess its therapeutic potential in various disease models [, , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。